molecular formula C10H16BrN3O B1522313 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine CAS No. 446287-01-0

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine

Cat. No.: B1522313
CAS No.: 446287-01-0
M. Wt: 274.16 g/mol
InChI Key: OTUKXSGLXABEOK-UHFFFAOYSA-N
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Description

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine is an organic compound with the molecular formula C10H16BrN3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom at the 5-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine typically involves the reaction of 5-bromopyrazine-2-ol with N,N-diethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 5-bromopyrazine-2-ol and N,N-diethylethanamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.

    Catalysts and Reagents: A base such as potassium carbonate (K2CO3) is often used to facilitate the reaction.

    Procedure: The starting materials are mixed in the presence of the base and solvent, and the reaction mixture is stirred for several hours. The product is then isolated and purified using standard techniques such as column chromatography.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for larger quantities. This may involve the use of more efficient catalysts, automated reaction systems, and advanced purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Bromopyrazin-2-yl)oxy)-N,N-dimethylethanamine: A similar compound with a dimethyl group instead of a diethyl group.

    1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: Another pyrazine derivative with potential anticancer properties.

Uniqueness

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its diethylamine moiety provides distinct physicochemical properties compared to similar compounds, making it a valuable compound in research and development.

Biological Activity

2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine, a compound with notable structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H16BrN3OC_{10}H_{16}BrN_3O. The presence of the bromopyrazinyl group is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of the bromopyrazine structure exhibit anticancer properties. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated effective cytotoxicity against various cancer cell lines, including Jurkat, HeLa, and MCF-7, with an IC50 value of 4.64 µM in Jurkat cells . This suggests that compounds with similar structures may possess comparable anticancer effects.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes and pathways critical for cancer cell proliferation. For example, BPU was shown to effectively bind to matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis. The docking studies revealed promising binding affinities of -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9 .

Pharmacological Profile

The pharmacokinetic properties of compounds related to this compound have been assessed in various studies. These properties include absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining the therapeutic potential of new drug candidates.

Table: Summary of Pharmacological Effects

Property Description
Solubility Soluble in organic solvents; limited water solubility
Stability Stable under standard laboratory conditions
Bioavailability High oral bioavailability observed in similar compounds
Toxicity Low toxicity profile reported in preliminary studies

Case Studies and Research Findings

  • Study on Anticancer Activity : A study demonstrated that BPU significantly inhibited cell proliferation in vitro and showed antiangiogenic effects in vivo using the chick chorioallantoic membrane assay .
  • Inhibition of Endothelin Receptors : Another study highlighted the potential of related compounds as dual endothelin receptor antagonists, which are beneficial in treating conditions like pulmonary arterial hypertension .
  • Novel Drug Development : Ongoing research is focused on optimizing derivatives of bromopyrazine to enhance their efficacy and reduce side effects, emphasizing the importance of structural modifications .

Properties

IUPAC Name

2-(5-bromopyrazin-2-yl)oxy-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O/c1-3-14(4-2)5-6-15-10-8-12-9(11)7-13-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUKXSGLXABEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CN=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674250
Record name 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446287-01-0
Record name 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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